molecular formula C9H9ClO2 B135248 2-(Methoxymethyl)benzoyl chloride CAS No. 132532-70-8

2-(Methoxymethyl)benzoyl chloride

Cat. No. B135248
M. Wt: 184.62 g/mol
InChI Key: UEDWJPTXUNXYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)benzoyl chloride, also known as MBOC chloride, is a chemical compound that is widely used in scientific research. It is an important reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. MBOC chloride is a colorless liquid with a pungent odor, and it is highly reactive with water and other nucleophiles.

Scientific Research Applications

2-(Methoxymethyl)benzoyl chloride chloride is a versatile reagent that can be used in a variety of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs), anti-cancer agents, and anti-viral agents. 2-(Methoxymethyl)benzoyl chloride chloride is also used in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, 2-(Methoxymethyl)benzoyl chloride chloride is used in the synthesis of materials, such as polymers and dyes.

Mechanism Of Action

The mechanism of action of 2-(Methoxymethyl)benzoyl chloride chloride is based on its reactivity with nucleophiles. 2-(Methoxymethyl)benzoyl chloride chloride reacts with nucleophiles, such as amines and alcohols, to form esters and amides. This reaction is typically catalyzed by a base, such as pyridine. The reaction proceeds via an intermediate, which is formed by the attack of the nucleophile on the carbonyl carbon of 2-(Methoxymethyl)benzoyl chloride chloride. The intermediate is then converted to the final product by the elimination of the leaving group, which is typically chloride ion.

Biochemical And Physiological Effects

2-(Methoxymethyl)benzoyl chloride chloride is not used as a drug, and therefore its biochemical and physiological effects are not well-studied. However, it is known that 2-(Methoxymethyl)benzoyl chloride chloride is highly reactive with water and other nucleophiles, and therefore it can cause irritation and damage to the skin, eyes, and respiratory system. 2-(Methoxymethyl)benzoyl chloride chloride should be handled with care, and appropriate safety precautions should be taken when working with this compound.

Advantages And Limitations For Lab Experiments

2-(Methoxymethyl)benzoyl chloride chloride is a useful reagent for the synthesis of various organic compounds, and it has several advantages over other reagents. First, 2-(Methoxymethyl)benzoyl chloride chloride is highly reactive, and therefore it can be used in reactions that require a high degree of selectivity and efficiency. Second, 2-(Methoxymethyl)benzoyl chloride chloride is readily available and relatively inexpensive, which makes it a cost-effective reagent for lab experiments. However, 2-(Methoxymethyl)benzoyl chloride chloride has several limitations as well. It is highly reactive with water and other nucleophiles, which makes it difficult to handle and store. Additionally, 2-(Methoxymethyl)benzoyl chloride chloride can be toxic and hazardous, and therefore appropriate safety precautions should be taken when working with this compound.

Future Directions

There are several future directions for the research on 2-(Methoxymethyl)benzoyl chloride chloride. First, the development of new synthetic methods for 2-(Methoxymethyl)benzoyl chloride chloride could lead to more efficient and selective reactions. Second, the application of 2-(Methoxymethyl)benzoyl chloride chloride in the synthesis of new pharmaceuticals and materials could lead to the discovery of new drugs and materials with improved properties. Third, the study of the biochemical and physiological effects of 2-(Methoxymethyl)benzoyl chloride chloride could lead to a better understanding of its toxicity and safety hazards. Finally, the development of new safety protocols and guidelines for handling and storing 2-(Methoxymethyl)benzoyl chloride chloride could improve the safety of lab experiments involving this compound.

Synthesis Methods

2-(Methoxymethyl)benzoyl chloride chloride can be synthesized by reacting 2-hydroxymethylbenzoic acid with thionyl chloride in the presence of a catalyst such as pyridine. The reaction proceeds via the formation of an intermediate, which is then converted to 2-(Methoxymethyl)benzoyl chloride chloride. The yield of this reaction is typically high, and the purity of the product can be easily achieved by distillation or recrystallization.

properties

CAS RN

132532-70-8

Product Name

2-(Methoxymethyl)benzoyl chloride

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-(methoxymethyl)benzoyl chloride

InChI

InChI=1S/C9H9ClO2/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3

InChI Key

UEDWJPTXUNXYSK-UHFFFAOYSA-N

SMILES

COCC1=CC=CC=C1C(=O)Cl

Canonical SMILES

COCC1=CC=CC=C1C(=O)Cl

synonyms

Benzoyl chloride, 2-(methoxymethyl)- (9CI)

Origin of Product

United States

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